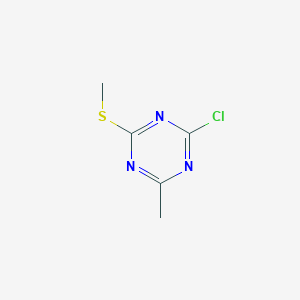

2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine

Description

2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine is a substituted 1,3,5-triazine derivative characterized by a chlorine atom at the 2-position, a methyl group at the 4-position, and a methylthio (-SCH₃) group at the 6-position. Triazine derivatives are widely utilized in agrochemicals, particularly as herbicides and antifouling agents, due to their ability to inhibit photosynthesis or act as biocides.

Properties

IUPAC Name |

2-chloro-4-methyl-6-methylsulfanyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3S/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGQOEDNLWEICY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine typically involves the reaction of cyanuric chloride with methylamine and methyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide.

Oxidation: Hydrogen peroxide and m-chloroperbenzoic acid are used as oxidizing agents. The reactions are performed at room temperature or slightly elevated temperatures.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as 2-amino-4-methyl-6-(methylthio)-1,3,5-triazine or 2-alkoxy-4-methyl-6-(methylthio)-1,3,5-triazine are formed.

Oxidation: Products include 2-chloro-4-methyl-6-(methylsulfinyl)-1,3,5-triazine and 2-chloro-4-methyl-6-(methylsulfonyl)-1,3,5-triazine.

Reduction: Dihydrotriazines are the primary products.

Scientific Research Applications

2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antiviral agents.

Industry: It is used in the production of dyes, resins, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine involves its interaction with specific molecular targets. For example, as a herbicide, it inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, disrupting electron transport and leading to the death of the plant. In antimicrobial applications, it may interfere with essential enzymes or cellular processes in microorganisms.

Comparison with Similar Compounds

Comparison with Similar Triazine Compounds

Structural and Physicochemical Properties

The substituents at the 2-, 4-, and 6-positions of the triazine ring critically determine a compound’s properties. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Selected Triazine Derivatives

Key Observations :

- Chlorine vs. Amino Groups: The chlorine atom at R2 in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution.

- Methyl vs.

- Methylthio Group : The SCH₃ group at R6 is common in herbicides (e.g., terbutryn) due to its lipophilicity, which enhances membrane permeability and persistence in environmental matrices .

Table 2: Solubility and Toxicity Data

Environmental and Toxicological Considerations

- Persistence : Chlorinated triazines (e.g., atrazine analogs) are often recalcitrant in soil. The target compound’s chlorine and methylthio groups may slow degradation compared to hydroxylated or dealkylated metabolites .

- Toxicity: Methylthio groups generally correlate with moderate mammalian toxicity (e.g., terbutryn’s LC₅₀ of 1563 g/m³). However, the absence of amino groups in the target compound might reduce acute toxicity compared to ametryn or Irgarol 1051 .

Biological Activity

2-Chloro-4-methyl-6-(methylthio)-1,3,5-triazine is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article explores the compound's cytotoxic properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a triazine ring substituted with chlorine and methylthio groups. The presence of these functional groups contributes to its reactivity and biological profile.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound was evaluated for its effects on the viability of human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

The results indicate that this compound is particularly effective against colon and breast cancer cells.

The mechanism through which this compound exerts its cytotoxic effects involves induction of apoptosis and cell cycle arrest. Studies suggest that the compound does not inhibit MDM2-p53 interactions but instead induces G0/G1 and G2/M phase arrest in a p53-independent manner. This finding highlights its potential as a therapeutic agent in cancers where p53 is mutated or dysfunctional.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the triazine core significantly influence biological activity. Substituents at various positions can enhance or diminish cytotoxic effects. For instance:

- Chlorine Substitution : Enhances lipophilicity and cellular uptake.

- Methylthio Group : Contributes to increased cytotoxicity by affecting electron density on the triazine ring.

Research has shown that derivatives with electron-withdrawing groups tend to exhibit higher anticancer activity compared to those with electron-donating groups.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- Study on HCT-116 Cells : A study reported an IC50 of 15.2 µM for HCT-116 cells, demonstrating significant apoptosis induction as evidenced by increased caspase-3 activity.

- MCF-7 Cell Line Analysis : Another investigation indicated that treatment with this compound led to morphological changes consistent with apoptosis at concentrations above 10 µM.

- In Vivo Studies : Preliminary in vivo studies have shown promising results in tumor xenograft models, where administration of the compound resulted in reduced tumor growth rates compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-4-methyl-6-(methylthio)-1,3,5-triazine, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of chlorine atoms in s-triazine derivatives using methylthio and methylamine groups under controlled pH and temperature. Purification typically involves recrystallization from non-polar solvents. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Cross-referencing with databases like PubChem ensures accurate spectral matching .

Q. How can researchers determine the physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : Melting points are determined via differential scanning calorimetry (DSC), while aqueous solubility is measured using shake-flask methods coupled with UV-Vis spectrophotometry. Octanol-water partition coefficients (log P) are calculated via reverse-phase HPLC retention times. These properties are critical for environmental fate studies and are often compared to structurally similar triazines like prometryn and terbutryn .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and confirm methylthio and methylamine groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at 650–800 cm) .

Advanced Research Questions

Q. How can researchers analyze degradation pathways and byproducts of this compound in environmental matrices?

- Methodological Answer : Hydrolytic and photolytic degradation studies are conducted under simulated environmental conditions (pH, UV light). Byproducts are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). For example, hydroxylated and dealkylated derivatives are common intermediates, analogous to ametryne degradation .

Q. What computational models predict the environmental fate and toxicity of this compound?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation half-lives and toxicity endpoints (e.g., LC for aquatic organisms). Parameters like molecular weight, log P, and Hammett constants are input variables. These models are validated against experimental data from related triazines, such as terbutryn .

Q. How do structural modifications (e.g., substituent variations) impact herbicidal activity?

- Methodological Answer : Substituent effects are studied via systematic synthesis of analogs (e.g., replacing methylthio with methoxy groups). Herbicidal efficacy is tested in controlled bioassays using model weeds (e.g., Avena sativa). Activity trends correlate with electronic (e.g., Hammett σ values) and steric parameters of substituents, as seen in prometryn derivatives .

Q. What analytical strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies in toxicity studies (e.g., LC values) are addressed by standardizing test conditions (e.g., OECD guidelines) and validating assays with reference compounds. For instance, conflicting inhalation toxicity data in rats are reconciled by controlling exposure duration and particle size distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.